molecular formula C14H18O3 B1205769 司替戊醇 CAS No. 137767-55-6

司替戊醇

货号 B1205769
CAS 编号: 137767-55-6
分子量: 234.29 g/mol
InChI 键: IBLNKMRFIPWSOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stiripentol is an antiseizure medication used with clobazam to treat seizures in patients with Dravet syndrome . It is available only with a doctor’s prescription .


Synthesis Analysis

A facile one-pot synthesis of Stiripentol (STP) has been reported . Initially, 3,4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH to get a compound which undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using catalytic Phase Transfer Catalyst i.e. Tetrabutylammonium bromide (TBAB) and K2CO3 to get another compound. This compound then undergoes Regioselective Luche reduction of α-β unsaturated ketone with NaBH4 and Cerium (III) chloride (CeCl3) to get pure Stiripentol .


Molecular Structure Analysis

The molecular formula of Stiripentol is C14H18O3 . The molecular weight is 234.29 .


Chemical Reactions Analysis

Stiripentol enantiomers have been separated on several chiral stationary phases . The best separation was achieved on Chiralpak AD-RH chiral column .

科学研究应用

Neurology: Treatment of Dravet Syndrome

Summary of Application

Stiripentol is primarily used as an adjunctive therapy in the treatment of Dravet syndrome, a severe form of childhood epilepsy .

Experimental Methods

Clinical trials have utilized randomized, double-blind, placebo-controlled methodologies to assess the efficacy of Stiripentol in combination with clobazam and valproate .

Results and Outcomes

Studies have shown a significant reduction in the frequency of convulsive seizures and status epilepticus, with some patients achieving seizure freedom .

Pharmacology: Potentiation of Antiepileptic Drugs

Summary of Application

Stiripentol enhances the efficacy of other antiepileptic drugs by inhibiting cytochrome P450 enzymes, reducing their degradation .

Experimental Methods

Pharmacokinetic studies and enzyme assays have been conducted to understand Stiripentol’s interactions with other drugs .

Results and Outcomes

Research indicates that Stiripentol can increase the plasma concentration of co-administered antiepileptic drugs, thereby enhancing their therapeutic effects .

Genetic Disorders: Management of Seizures in Genetic Epilepsies

Summary of Application

Beyond Dravet syndrome, Stiripentol shows promise in managing seizures in other genetic epilepsies .

Experimental Methods

Retrospective cohort studies have been used to evaluate the long-term efficacy and safety of Stiripentol in various genetic epilepsy syndromes .

Results and Outcomes

Findings suggest that Stiripentol is effective and well-tolerated in a broader range of epilepsy syndromes, not just Dravet syndrome .

Metabolic Disorders: Treatment of Primary Hyperoxaluria

Summary of Application

Stiripentol has been evaluated for its efficacy in treating primary hyperoxaluria, a rare genetic metabolic disorder .

Experimental Methods

Pilot clinical studies, open, prospective, and multicenter, have been conducted to assess the monotherapy potential of Stiripentol .

Results and Outcomes

The studies measured the relative variation of the molar ratio [oxaluria / creatinuria] and found a positive impact when using Stiripentol .

Neuroprotection: Reduction of Calcium-Mediated Neurotoxicity

Summary of Application

Stiripentol has neuroprotective actions, potentially reducing calcium-mediated neurotoxicity .

Experimental Methods

Experimental models, such as patch-clamp methodology on rat hippocampal neurons, have been used to study Stiripentol’s neuroprotective effects .

Results and Outcomes

The research demonstrated that Stiripentol, in clinically relevant concentrations, enhanced GABA A receptor-mediated transmission, suggesting neuroprotective properties .

Emergency Medicine: Management of Super-Refractory Status Epilepticus

Summary of Application

Stiripentol is being explored for use in super-refractory status epilepticus, a critical condition where seizures persist despite treatment .

Experimental Methods

Case series and anecdotal reports have been used to document the use of Stiripentol in this emergency context .

Results and Outcomes

Preliminary evidence suggests that Stiripentol may be beneficial in managing this life-threatening condition, although larger prospective studies are needed .

This analysis provides a detailed overview of the diverse applications of Stiripentol across various scientific fields, highlighting its multifaceted role in medical research and treatment. The results from various studies underscore its potential beyond epilepsy, opening avenues for further research and clinical trials.

Neuropharmacology: Modulation of GABAergic Transmission

Summary of Application

Stiripentol is known to modulate GABAergic transmission, which is crucial for its anticonvulsant effects. It acts as a positive allosteric modulator of GABA A receptors, particularly those containing α3 and δ subunits .

Experimental Methods

The modulation of GABAergic transmission by Stiripentol has been studied using electrophysiological techniques like patch-clamp recordings in neuronal cultures .

Results and Outcomes

The studies have shown that Stiripentol increases the duration of GABA-induced chloride channel opening events, enhancing the inhibitory effect of GABA on neuronal excitability .

Metabolic Biochemistry: Regulation of Glucose Energy Metabolism

Summary of Application

Recent studies suggest that Stiripentol may play a role in regulating glucose energy metabolism, which could have implications for metabolic disorders .

Experimental Methods

Biochemical assays and metabolic flux analysis have been used to investigate the impact of Stiripentol on glucose metabolism and lactate dehydrogenase activity .

Results and Outcomes

Preliminary data indicate that Stiripentol can influence energy metabolism pathways, potentially offering therapeutic benefits for metabolic conditions .

Clinical Pharmacology: Inhibition of Cytochrome P450 Enzymes

Summary of Application

Stiripentol inhibits several cytochrome P450 enzymes, which is significant for boosting the anticonvulsant efficacy of other antiseizure medications (ASMs) when used as add-on therapy .

Experimental Methods

Enzyme inhibition studies, often conducted in vitro using human liver microsomes, have been employed to quantify the inhibitory effects of Stiripentol on cytochrome P450 enzymes .

Results and Outcomes

The findings demonstrate that Stiripentol can significantly increase the plasma levels of co-administered ASMs, thereby enhancing their effectiveness .

未来方向

Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to DEE-SSW .

属性

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860609
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Stiripentol

CAS RN

49763-96-4, 137767-55-6
Record name Stiripentol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stiripentol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIRIPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

73-74
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stiripentol
Reactant of Route 2
Stiripentol
Reactant of Route 3
Stiripentol
Reactant of Route 4
Stiripentol
Reactant of Route 5
Reactant of Route 5
Stiripentol
Reactant of Route 6
Reactant of Route 6
Stiripentol

Citations

For This Compound
5,660
Citations
C Chiron - Neurotherapeutics, 2007 - Springer
Stiripentol (STP) is a new antiepileptic compound made by Biocodex. It recently proved to increase the GABAergic transmissionin vitro in an experimental model of immature rat. Clinical …
Number of citations: 110 link.springer.com
C Chiron - Expert Opinion on Investigational Drugs, 2005 - Taylor & Francis
Stiripentol (STP) is a new antiepileptic compound produced by Biocodex. It is not structurally related to any of the other currently marketed antiepileptic products as it belongs to the …
Number of citations: 47 www.tandfonline.com
EC Wirrell, L Laux, DN Franz, J Sullivan, RP Saneto… - …, 2013 - Wiley Online Library
… year preceding stiripentol initiation, and with stiripentol therapy. … stiripentol without clobazam or valproate; group B, stiripentol with clobazam but without valproate; group C, stiripentol …
Number of citations: 102 onlinelibrary.wiley.com
KC Nickels, EC Wirrell - CNS drugs, 2017 - Springer
… of stiripentol ranges from 20 to 50 mg/kg/day (maximum dose 3500 mg/day), and titration to this dose is done over 2–3 weeks. Stiripentol is … As stiripentol has extensive pharmacokinetic …
Number of citations: 37 link.springer.com
J Perez, C Chiron, C Musial, E Rey, H Blehaut… - …, 1999 - Wiley Online Library
Purpose: Stiripentol (STP) is a new antiepileptic drug (AED) that inhibits cytochrome P 450′ resulting in increased plasma concentrations of concomitant AEDs. The efficacy and …
Number of citations: 141 onlinelibrary.wiley.com
C Chiron, MC Marchand, A Tran, E Rey, P d'Athis… - The Lancet, 2000 - thelancet.com
Background Stiripentol is an inhibitor of cytochrome P450 that showed antiepileptic efficacy in severe myoclonic epilepsy in infancy (SMEI) in association with clobazam and valproate …
Number of citations: 598 www.thelancet.com
MN Aboul-Enein, AA El-Azzouny, MI Attia… - European journal of …, 2012 - Elsevier
… The synthesis of a number of stiripentol (STP) derived analogues as anticonvulsant candidates is reported in this study. Anticonvulsant evaluation of the new compounds in mice using …
Number of citations: 96 www.sciencedirect.com
MK Trojnar, K Wojtal, MP Trojnar, SJ Czuczwar - Pharmacol Rep, 2005 - Citeseer
… The goal of this review is to assemble current literature data on stiripentol (STP), a novel anticonvulsant unrelated to any other AEDs. STP potentiates central γ-aminobutyric acid (GABA…
Number of citations: 69 citeseerx.ist.psu.edu
JL Fisher - Epilepsia, 2011 - Wiley Online Library
… Stiripentol was shown to increase the activity of both neuronal and … , stiripentol was found to act through a unique site in a subunit‐dependent manner. Positive modulation by stiripentol …
Number of citations: 84 onlinelibrary.wiley.com
JE Frampton - Drugs, 2019 - Springer
… The indication approved for stiripentol in the … of stiripentol as an add-on therapy to both clobazam and valproate in the management of DS. The pharmacological properties of stiripentol …
Number of citations: 35 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。